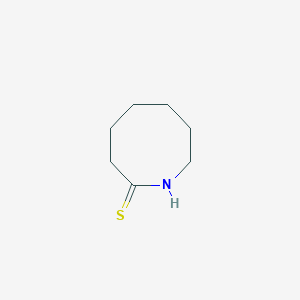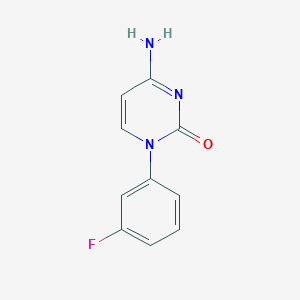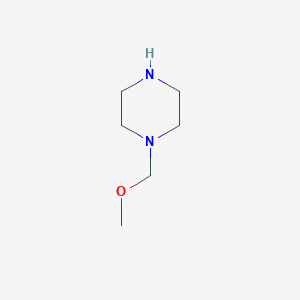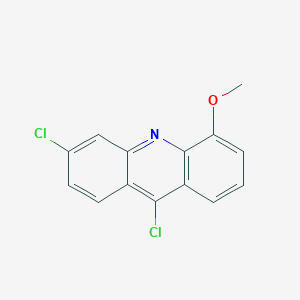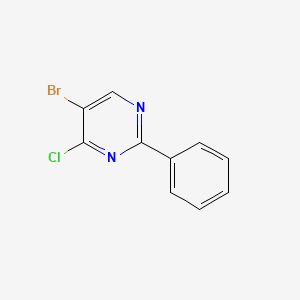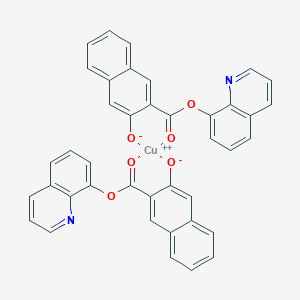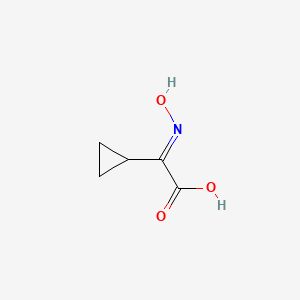
2-Cyclopropyl-2-(hydroxyimino)aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-2-(hydroxyimino)acetic acid is an organic compound with the molecular formula C5H7NO3 It is characterized by the presence of a cyclopropyl group attached to a hydroxyiminoacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-2-(hydroxyimino)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylamine with glyoxylic acid, followed by the addition of hydroxylamine to form the hydroxyimino group. The reaction conditions typically include mild temperatures and the use of solvents such as ethanol or water to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-cyclopropyl-2-(hydroxyimino)acetic acid may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyl-2-(hydroxyimino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-2-(hydroxyimino)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-cyclopropyl-2-(hydroxyimino)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the cyclopropyl group may influence the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropaneacetic acid: Similar in structure but lacks the hydroxyimino group.
2-(Hydroxyimino)acetic acid: Similar but without the cyclopropyl group.
Uniqueness
2-Cyclopropyl-2-(hydroxyimino)acetic acid is unique due to the combination of the cyclopropyl and hydroxyimino groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C5H7NO3 |
|---|---|
Peso molecular |
129.11 g/mol |
Nombre IUPAC |
(2E)-2-cyclopropyl-2-hydroxyiminoacetic acid |
InChI |
InChI=1S/C5H7NO3/c7-5(8)4(6-9)3-1-2-3/h3,9H,1-2H2,(H,7,8)/b6-4+ |
Clave InChI |
NHMGZOVZUSJJTF-GQCTYLIASA-N |
SMILES isomérico |
C1CC1/C(=N\O)/C(=O)O |
SMILES canónico |
C1CC1C(=NO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


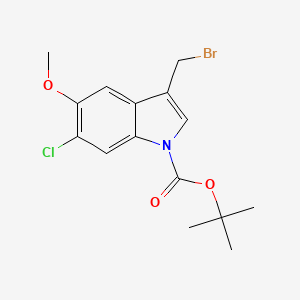
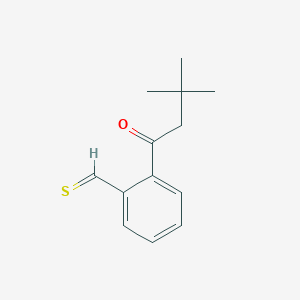
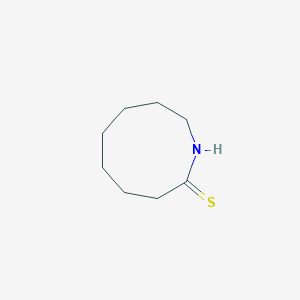
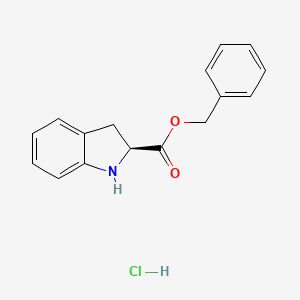
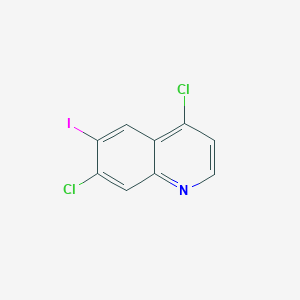
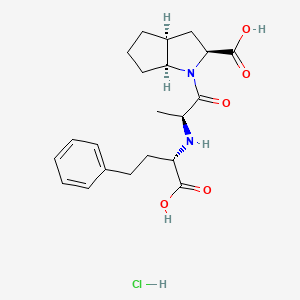
![Isothiazolo[5,4-c]pyridin-3-amine](/img/structure/B13095440.png)
